Methyl 3-iodo-4-methoxy-5-methylbenzoate

Description

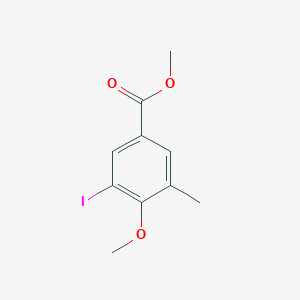

Methyl 3-iodo-4-methoxy-5-methylbenzoate is a substituted methyl benzoate derivative featuring iodine, methoxy, and methyl groups at positions 3, 4, and 5 of the aromatic ring, respectively. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.10 g/mol. The iodine atom introduces significant molecular mass and polarizability, while the methoxy and methyl groups influence electronic and steric properties.

Properties

IUPAC Name |

methyl 3-iodo-4-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAVKXVYKMZTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)I)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-methoxy-5-methylbenzoate using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

Substitution: Formation of compounds like 3-azido-4-methoxy-5-methylbenzoate or 3-thiocyanato-4-methoxy-5-methylbenzoate.

Oxidation: Formation of 3-iodo-4-methoxy-5-methylbenzaldehyde.

Reduction: Formation of 3-iodo-4-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

Methyl 3-iodo-4-methoxy-5-methylbenzoate is used in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-methoxy-5-methylbenzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Key Insights :

- Electronic Effects: The methoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution, whereas hydroxyl (in analogs) can deprotonate, forming electron-withdrawing phenoxide ions .

Functional Group Variations

Substitution of iodine or methoxy with other groups alters reactivity and applications:

Key Insights :

- Iodine Reactivity: Iodine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .

- Applications: Amino or thioether groups (in analogs) expand utility in drug design, whereas the target’s iodine may serve as a radiolabeling site .

Physicochemical Properties

Limited data from methyl ester analogs suggest trends (Table 3, and ):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.